REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:10])=[CH:4][C:5]([Br:9])=[C:6]([OH:8])[CH:7]=1.[CH2:11](I)[CH3:12].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:9][C:5]1[C:6]([O:8][CH2:11][CH3:12])=[CH:7][C:2]([NH2:1])=[C:3]([F:10])[CH:4]=1 |f:2.3.4|
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Name
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|
Quantity
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10.3 g
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Type
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reactant
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Smiles
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NC=1C(=CC(=C(C1)O)Br)F
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Name
|
|
Quantity
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9.36 g
|
Type
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reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
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7.59 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under refluxing for about 6 hours
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Duration
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6 h
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Type
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CUSTOM
|
Details
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After the reaction
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Type
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FILTRATION
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Details
|
the precipitates were filtered
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
|
Then, ethyl acetate was distilled off
|
Type
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CUSTOM
|
Details
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the resulting oily substance was purified by chromatography on silica gel (ethyl acetate:n-hexane=1:3 v/v)
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC(=C(N)C=C1OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |